REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[C:12]([Si](C)(C)C)#[CH:13].C(=O)([O-])[O-].[K+].[K+]>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:2]([C:12]#[CH:13])[CH:3]=[N:4][CH:5]=1 |f:2.3.4,^1:28,47|
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)OC)C1
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Name
|
|
Quantity
|
5.83 mL
|
Type
|
reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
TEA
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Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
|
Name
|
copper(I) iodide
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Quantity
|
0.132 g
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Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.487 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
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Details
|
The reaction was stirred at 50° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
to remove the solids
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Type
|
WASH
|
Details
|
The precipitate was washed thoroughly with ethyl acetate
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Type
|
WASH
|
Details
|
The filtrate was then washed with water twice
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a black color solid
|
Type
|
CUSTOM
|
Details
|
this was taken on to next step for TMS removal
|
Type
|
DISSOLUTION
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Details
|
The crude was dissolved in MeOH (50 mL)
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Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=CC(=C1)C#C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |